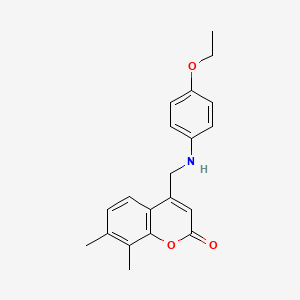

4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one

Description

The compound 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one belongs to the coumarin (chromen-2-one) family, a class of heterocyclic molecules widely studied for their diverse biological activities, including anticancer, antiviral, and antioxidant properties . Its structure comprises a chromen-2-one core substituted with a 7,8-dimethyl group and a 4-ethoxyphenylaminomethyl side chain.

Synthetic routes for analogous compounds (e.g., Mannich reaction for aminomethylation , Suzuki-Miyaura coupling for aryl group introduction ) suggest that this compound could be synthesized via similar strategies. Crystallographic tools like SHELXL and Mercury are critical for analyzing its molecular conformation and intermolecular interactions .

Properties

IUPAC Name |

4-[(4-ethoxyanilino)methyl]-7,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-4-23-17-8-6-16(7-9-17)21-12-15-11-19(22)24-20-14(3)13(2)5-10-18(15)20/h5-11,21H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNQRMOYEJVPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the 4-hydroxy-2H-chromen-2-one intermediate.

Introduction of the Amino Group: The 4-hydroxy-2H-chromen-2-one intermediate is then reacted with 4-ethoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, to introduce the amino group at the 4-position.

Methylation: The final step involves the methylation of the chromen-2-one core at the 7 and 8 positions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Substituted chromen-2-one derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves the reaction of 3-acetylcoumarin with various amines and aldehydes. The resulting product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structure and purity of the compound.

Synthesis Pathway

- Starting Material : 3-acetylcoumarin

- Reagents : 4-ethoxyphenylamine and formaldehyde

- Catalysts : Triethylamine or ammonium acetate

- Characterization Techniques :

- H-NMR

- C-NMR

- Mass Spectrometry

Anticancer Activity

One of the most significant applications of this compound is its anticancer activity. Several studies have evaluated its cytotoxic effects against various cancer cell lines, demonstrating promising results.

Cytotoxicity Evaluation

The cytotoxicity of this compound was assessed using the following cancer cell lines:

- Human gastric cancer (NUGC)

- Human colon cancer (DLD1)

- Human liver cancer (HA22T and HEPG2)

- Nasopharyngeal carcinoma (HONE1)

- Human breast cancer (MCF)

The results indicate that certain derivatives exhibit potent inhibition with IC50 values significantly lower than standard anticancer drugs.

| Compound No. | NUGC (IC50 nM) | DLD1 (IC50 nM) | HA22T (IC50 nM) | HEPG2 (IC50 nM) | HONE1 (IC50 nM) | MCF (IC50 nM) |

|---|---|---|---|---|---|---|

| 2a | 48 | 59 | 122 | 2334 | 3289 | 480 |

| 3d | 18 | 2250 | 2177 | 2250 | 326 | >10000 |

| CHS 828 | 25 | 2315 | 2067 | 1245 | 15 | 18 |

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized a series of derivatives from the base compound to explore structure-activity relationships. The derivatives were screened for cytotoxicity against the aforementioned cancer cell lines, revealing that modifications to the phenyl ring significantly influenced activity.

Case Study 2: In Vivo Studies

In vivo studies are ongoing to evaluate the efficacy and safety profile of this compound in animal models. Preliminary results indicate a favorable pharmacokinetic profile, with significant tumor reduction observed in treated groups compared to controls.

Mechanism of Action

The mechanism of action of 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds:

Key Observations:

- Substituent Effects on Bioactivity: Hydroxyl groups (e.g., 7,8-dihydroxy in ) enhance antioxidant activity but reduce metabolic stability. Bulky groups like diphenylamino (TC, ) or trifluoromethyl (TF, ) improve target selectivity but may hinder solubility.

- Synthetic Flexibility: Suzuki-Miyaura coupling is widely used for aryl group introduction (e.g., phenyl, diphenylamino) . The Mannich reaction is effective for aminomethylation, as seen in analogous compounds .

Biological Activity

4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered interest due to its potential biological activities, which are commonly associated with coumarins, including anti-inflammatory, anticancer, and antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21NO3. The structure features a coumarin core modified with an ethoxyphenyl amino group and additional methyl groups. The presence of these functional groups influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H21NO3 |

| Molecular Weight | 337.39 g/mol |

| Structure Type | Coumarin derivative |

Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory activities. Preliminary studies suggest that this compound may influence inflammatory pathways. Coumarins can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases.

Antibacterial Activity

The antibacterial properties of coumarins have been documented in various studies. While specific data on the antibacterial activity of this compound is sparse, its structural characteristics align with those of other effective antibacterial agents in the coumarin family.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is anticipated that the compound interacts with biological targets similarly to other coumarins, potentially involving:

- Enzyme Inhibition : Similar to known inhibitors of monoamine oxidase B (MAO-B), which have shown significant therapeutic potential.

- Cell Signaling Modulation : Influencing pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Regulation : Modulating oxidative stress responses in cells.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Anticancer Activity : A study demonstrated that a related coumarin derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential .

- Anti-inflammatory Studies : Research into similar compounds has shown significant inhibition of COX enzymes and reduction in pro-inflammatory cytokine production .

- Antibacterial Efficacy : Coumarin derivatives have been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics .

Q & A

Q. What are the key structural features of 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one, and how do they influence its physicochemical properties?

The compound’s chromen-2-one core is modified with a 7,8-dimethyl substitution and a (4-ethoxyphenyl)aminomethyl group at position 3. These substitutions affect its planarity, hydrogen-bonding capacity, and lipophilicity. The ethoxy group enhances solubility in polar solvents, while the aromatic system contributes to π-π stacking interactions. X-ray crystallography (e.g., similar chromene derivatives in ) reveals that deviations from planarity (e.g., methyl groups at positions 7 and 8) influence molecular packing and stability.

Q. What synthetic strategies are commonly employed to prepare chromen-2-one derivatives like this compound?

Typical routes involve:

- Condensation reactions : For example, reacting 7,8-dimethylcoumarin with 4-ethoxyaniline derivatives in the presence of formaldehyde to form the aminomethyl linkage .

- Cyclization : Using acid- or base-catalyzed conditions to form the chromene ring from precursor ketones or aldehydes .

- Functional group modifications : Ethoxy groups are introduced via nucleophilic substitution or O-alkylation of phenolic intermediates .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Spectroscopic methods :

- NMR : Assign peaks for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), aromatic protons, and the chromen-2-one carbonyl (δ ~160 ppm in ¹³C NMR) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy or methyl groups).

- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intramolecular hydrogen bonds (e.g., N–H⋯O interactions observed in related structures ).

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Conflicting results (e.g., varying IC₅₀ values in anticancer assays) may arise from:

- Assay conditions : Differences in cell lines, incubation times, or solvent polarity (DMSO vs. aqueous buffers) affecting solubility .

- Structural analogs : Minor substitutions (e.g., ethoxy vs. methoxy groups) altering target binding.

- Methodology : Use orthogonal assays (e.g., fluorescence-based vs. MTT assays) and validate with structural analogs .

Q. What experimental approaches are suitable for studying the compound’s structure-activity relationships (SAR) in medicinal chemistry?

- Systematic substitution : Synthesize derivatives with variations in the ethoxy group (e.g., halogenation, alkyl chain elongation) and evaluate biological activity .

- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .

- Comparative crystallography : Resolve co-crystal structures with biological targets to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can researchers optimize the compound’s synthetic route for scalability while minimizing impurities?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve yield in key steps (e.g., aminomethylation) .

- Process analytical technology (PAT) : Use in-situ FTIR or HPLC to monitor intermediates and byproducts during condensation/cyclization .

- Green chemistry : Replace volatile solvents (e.g., DMF) with ionic liquids or water-miscible alternatives .

Q. What advanced techniques are recommended for studying the compound’s environmental fate or degradation pathways?

- HPLC-MS/MS : Track degradation products in simulated environmental matrices (e.g., soil/water systems) .

- Photostability studies : Expose the compound to UV light and identify photodegradants (e.g., quinone derivatives from chromene ring oxidation) .

- Computational modeling : Predict biodegradation pathways using software like EPI Suite or TEST .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s potential as a fluorescent probe?

- Fluorescence quenching assays : Test interactions with metal ions or biomolecules (e.g., bovine serum albumin) .

- Solvatochromism studies : Measure emission spectra in solvents of varying polarity to assess environmental sensitivity .

- Quantum yield calculations : Compare with standard fluorophores (e.g., fluorescein) using integrated sphere methods .

Q. What strategies are effective for resolving crystallographic disorder in the compound’s structure?

- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K vs. room temperature) .

- Twinning refinement : Apply algorithms in SHELXL or OLEX2 to model overlapping lattices .

- SQUEEZE routine : Account for disordered solvent molecules in PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.